2-(2-Fluorophenyl)ethane-1-sulfonyl fluoride
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Overview
Description
2-(2-Fluorophenyl)ethane-1-sulfonyl fluoride: is an organic compound that belongs to the class of sulfonyl fluorides. These compounds are characterized by the presence of a sulfonyl fluoride group (-SO2F) attached to an organic moiety. Sulfonyl fluorides have gained significant attention in recent years due to their versatile applications in organic synthesis, chemical biology, and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fluorosulfonylation: One of the primary methods for synthesizing 2-(2-Fluorophenyl)ethane-1-sulfonyl fluoride involves the direct fluorosulfonylation of the corresponding sulfonyl chloride.
Electrophilic Fluorination: Another method involves the electrophilic fluorination of thiols or sulfonic acids using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Industrial Production Methods: Industrial production of this compound often utilizes large-scale fluorosulfonylation processes, where the sulfonyl chloride precursor is treated with sulfuryl fluoride gas under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-(2-Fluorophenyl)ethane-1-sulfonyl fluoride can undergo nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: While less common, the compound can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols are commonly used in substitution reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed depending on the desired transformation.
Major Products:
Substitution Products: The major products of nucleophilic substitution reactions are sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation and Reduction Products: Depending on the specific reaction, the products can vary widely, including sulfonic acids or reduced sulfonyl derivatives.
Scientific Research Applications
Chemistry: 2-(2-Fluorophenyl)ethane-1-sulfonyl fluoride is widely used as a building block in organic synthesis. Its reactivity towards nucleophiles makes it a valuable intermediate for the preparation of various functionalized compounds .
Biology: In chemical biology, sulfonyl fluorides are employed as covalent inhibitors of enzymes. They form stable sulfonyl-enzyme adducts, which can be used to study enzyme function and inhibition mechanisms .
Medicine: Its ability to form covalent bonds with target enzymes makes it a promising candidate for the design of irreversible inhibitors .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique reactivity profile allows for the creation of novel compounds with specific properties .
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)ethane-1-sulfonyl fluoride primarily involves the formation of covalent bonds with nucleophilic residues in target molecules. The sulfonyl fluoride group reacts with nucleophiles such as serine, cysteine, or lysine residues in proteins, leading to the formation of stable sulfonyl-enzyme adducts. This covalent modification can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation .
Comparison with Similar Compounds
2-(2-Fluorophenyl)ethane-1-sulfonyl chloride: This compound is a precursor to 2-(2-Fluorophenyl)ethane-1-sulfonyl fluoride and shares similar reactivity patterns.
Sulfonyl Fluorides: Other sulfonyl fluorides, such as methanesulfonyl fluoride and benzenesulfonyl fluoride, exhibit similar reactivity but differ in their specific applications and target selectivity.
Uniqueness: this compound is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity and selectivity in various chemical and biological applications .
Properties
Molecular Formula |
C8H8F2O2S |
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Molecular Weight |
206.21 g/mol |
IUPAC Name |
2-(2-fluorophenyl)ethanesulfonyl fluoride |
InChI |
InChI=1S/C8H8F2O2S/c9-8-4-2-1-3-7(8)5-6-13(10,11)12/h1-4H,5-6H2 |
InChI Key |
QYOSKYVYVRPFCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCS(=O)(=O)F)F |
Origin of Product |
United States |
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